Propyl decanoate

Description

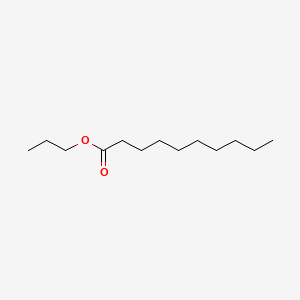

This compound is a decanoate ester obtained by the formal condensation of carboxy group of decanoic acid with propanol. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a decanoic acid and a propan-1-ol.

Structure

3D Structure

Properties

IUPAC Name |

propyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFMRFMJVFDSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184713 | |

| Record name | Propyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30673-60-0 | |

| Record name | Propyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0HE9GRS1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Decanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) (CAS No. 30673-60-0), also known as propyl caprate, is the ester formed from the condensation of decanoic acid and propanol.[1][2] It is a colorless liquid with a waxy, fruity odor.[3][4] This document provides an in-depth overview of the chemical and physical properties of propyl decanoate, tailored for a technical audience. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of its synthesis pathway. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound in their work.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester | [1][6][7] |

| CAS Number | 30673-60-0 | [1][8] |

| Molecular Formula | C₁₃H₂₆O₂ | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| SMILES | CCCCCCCCCC(=O)OCCC | |

| InChI Key | OVFMRFMJVFDSAA-UHFFFAOYSA-N | [8] |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless clear liquid | Ambient | [3] |

| Density | 0.86 - 0.862 g/mL | 25 °C | [9][10] |

| Boiling Point | 253 - 261 °C | 760 mmHg | [3][9] |

| Melting Point | -20 °C | [6] | |

| Flash Point | 109.44 °C | Closed Cup | [2][3] |

| Vapor Pressure | 0.014 mmHg | 25 °C | [3] |

| Refractive Index | 1.418 - 1.433 | 20 °C | [3] |

| Water Solubility | 1.132 mg/L (estimated) | 25 °C | [3] |

| Solubility in other solvents | Soluble in alcohol | [3] | |

| logP (o/w) | 5.371 (estimated) | [3][4] |

Synthesis of this compound

This compound is typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of decanoic acid with propanol. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of one of the reactants, typically the less expensive alcohol, and by the removal of water as it is formed.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. filab.fr [filab.fr]

- 6. ASTM D1217: Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Synthesis of Propyl Decanoate via Acid-Catalyzed Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl decanoate (B1226879) through the acid-catalyzed esterification of decanoic acid with propanol (B110389). Propyl decanoate, an ester with applications in the pharmaceutical and fragrance industries, is efficiently synthesized via the Fischer esterification method. This document details the underlying chemical principles, reaction kinetics, and optimized experimental protocols for both homogeneous and heterogeneous acid catalysis, utilizing sulfuric acid and Amberlyst-15, respectively. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents detailed experimental workflows and reaction mechanisms visualized through Graphviz diagrams to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (CH₃(CH₂)₈COO(CH₂)₂CH₃) is a fatty acid ester recognized for its characteristic fruity aroma and its role as an intermediate in various chemical syntheses.[1] In the pharmaceutical industry, esters of fatty acids are utilized as prodrugs, formulation excipients, and components of drug delivery systems. The synthesis of such esters is a fundamental process in organic chemistry, with the Fischer esterification being a widely employed and cost-effective method.[2][3]

This reaction involves the condensation of a carboxylic acid (decanoic acid) and an alcohol (1-propanol) in the presence of an acid catalyst to yield the corresponding ester and water.[3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are crucial for achieving high yields.[3] This can be accomplished by using an excess of one of the reactants, typically the alcohol, or by removing the water formed during the reaction.[3][4]

This guide will explore the synthesis of this compound using two common acid catalysts: sulfuric acid (a homogeneous catalyst) and Amberlyst-15 (a heterogeneous catalyst). While sulfuric acid is a traditional and effective catalyst, its use can lead to challenges in product purification and waste disposal.[5] Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact.[6]

Reaction Mechanism and Kinetics

The acid-catalyzed esterification of decanoic acid with propanol follows the characteristic mechanism of a nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. The catalyst is regenerated in the final step.[2]

The kinetics of the esterification of fatty acids with alcohols using solid acid catalysts like Amberlyst-15 have been studied. For instance, the esterification of nonanoic acid with 1-propanol (B7761284) using Amberlyst-15 was found to be influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants.[7] The conversion of the carboxylic acid generally increases with increasing temperature and catalyst loading.[7] The reaction kinetics for the esterification of various carboxylic acids with different alcohols over Amberlyst-15 have been successfully modeled using kinetic models like the Eley-Rideal and Langmuir-Hinshelwood models.[8][9][10]

Experimental Protocols

Synthesis of this compound using Sulfuric Acid (Homogeneous Catalysis)

This protocol is based on general procedures for Fischer esterification.[1][11][12]

Materials:

-

Decanoic acid

-

1-Propanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid and an excess of 1-propanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% of the total mass of the reactants) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add a suitable organic solvent like diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11][12]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.[12]

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by distillation under reduced pressure to obtain the final product.[11]

Synthesis of this compound using Amberlyst-15 (Heterogeneous Catalysis)

This protocol is based on procedures for esterification using Amberlyst-15.[7]

Materials:

-

Decanoic acid

-

1-Propanol

-

Amberlyst-15 resin

-

Organic solvent for washing (e.g., methanol (B129727) or ethanol)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with an alcohol (e.g., methanol) and dry it in an oven before use.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid, 1-propanol, and the Amberlyst-15 catalyst. The catalyst loading is typically in the range of 4-8% (w/v) of the total reactant volume.[7]

-

Reflux: Attach a reflux condenser and heat the reaction mixture with vigorous stirring. The reaction temperature is typically maintained in the range of 50-90°C.[7] The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.

-

Catalyst Removal: After the reaction is complete, allow the mixture to cool to room temperature. The solid Amberlyst-15 catalyst can be easily removed by filtration. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

-

Product Isolation and Purification:

-

The filtrate contains the this compound product and unreacted starting materials.

-

Excess propanol can be removed using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

-

Data Presentation

The following tables summarize the quantitative data from studies on the acid-catalyzed esterification of fatty acids, providing a basis for understanding the synthesis of this compound.

Table 1: Sulfuric Acid Catalyzed Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (H₂SO₄) Concentration | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |

| Propanoic Acid | 1-Propanol | 1:10 | 0.20 (molar ratio to acid) | 65 | 3.5 | 96.9 | [4] |

| Isooctanoic Acid | Methanol | 1:8 | 0.015 (molar ratio to acid) | 70 (reflux) | 10 | High | [13] |

| Acetic Acid | Isopentyl Alcohol | - | 5 drops (conc.) | ~160 (reflux) | 0.75 | - | [11] |

| Lauric Acid | Ethanol | - | 30 µL Acetyl Chloride (in situ HCl) | ~120 (reflux) | 1 | - | [1] |

Table 2: Amberlyst-15 Catalyzed Esterification of Fatty Acids

| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading (% w/v) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Nonanoic Acid | 1-Propanol | 1:1 to 1:15 | 4 to 8 | 50 - 90 | - | Increased with temp & catalyst loading | [7] |

| Decanoic Acid | Methanol | - | - | - | - | - | [14] |

| Propionic Acid | Various Alcohols | 3:1 to 1:3 | - | 25 - 55 | - | Increased with temperature | [8] |

| Palmitic Acid Anhydride | Various Alcohols | - | - | - | - | Good Yield | [6] |

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification Mechanism

Experimental Workflow for Homogeneous Catalysis

Caption: Homogeneous Catalysis Workflow

Experimental Workflow for Heterogeneous Catalysis

References

- 1. cerritos.edu [cerritos.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. athabascau.ca [athabascau.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15 | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. US5302748A - Esterification process - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of Propyl Decanoate in Fruits and Insects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of propyl decanoate (B1226879) in fruits and insects. It consolidates available data on its presence, offers detailed experimental protocols for its detection, and visually represents analytical workflows. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, food science, and drug development.

Introduction

Propyl decanoate (CH₃(CH₂)₈COOCH₂CH₂CH₃) is a fatty acid ester known for its fruity, waxy odor. While it is utilized as a flavoring and fragrance agent, its natural occurrence in the biosphere, particularly in fruits and insects, is a subject of scientific interest. In fruits, esters are significant contributors to the characteristic aroma profile, influencing consumer preference.[1][2] In insects, esters often play crucial roles as semiochemicals, including pheromones that mediate mating behaviors and kairomones that are involved in host-plant recognition.

This guide focuses on the known instances of this compound in apples (Malus domestica) and pears (Pyrus communis), and its role as a semiochemical for the codling moth (Cydia pomonella), a significant pest of these fruits.[3]

Data Presentation: Quantitative Analysis of this compound and Related Esters

Direct quantitative data on the concentration of this compound in fruits and insects is scarce in publicly available scientific literature. While its presence in apples and pears is acknowledged, particularly as a component of synthetic lures that mimic fruit odor to attract the codling moth, it is not typically listed among the most abundant volatile esters in these fruits.[3] The following tables provide context by summarizing the concentrations of major esters found in apples and pears from various studies. This highlights that while present, this compound is likely a minor component of the overall aroma profile.

Table 1: Concentration of Major Volatile Esters in Apple Cultivars

| Compound | Cultivar(s) | Concentration Range (µg/kg FW) | Reference(s) |

| Ethyl 2-methylbutanoate | Fuji | 67.1 | [2] |

| 2-Methylbutyl acetate | Fuji | 200.4 | [2] |

| Hexyl acetate | Fuji, Pink Lady | 9.9 - 549.31 | [2] |

| Butyl acetate | Pink Lady | 196.75 | [2] |

| Hexyl 2-methylbutanoate | Pink Lady | 382.45 | [2] |

| Hexyl hexanoate | Pink Lady | 187.67 | [2] |

| Hexyl butyrate | Honey Crisps | >700 | [4] |

FW: Fresh Weight

Table 2: Concentration of Major Volatile Esters in Pear Cultivars

| Compound | Cultivar(s) | Concentration Range (ng/g) | Reference(s) |

| Esters (total) | Longyuanyangli | 692.72 | [5] |

| Esters (total) | Packham | 162.66 | [5] |

| Acetaldehyde | Longyuanyangli | 23.71 | [5] |

| Hexanal | Longyuanyangli | 12.46 | [5] |

| (E)-2-hexenal | Longyuanyangli | 6.27 | [5] |

Note on Codling Moth: There is no available data quantifying the concentration of this compound within the codling moth itself. Its significance to this insect is as an external chemical cue (kairomone) from its host plants.[3]

Experimental Protocols: Analysis of Volatile Compounds

The standard method for the extraction, identification, and quantification of volatile esters like this compound from biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and highly effective for concentrating volatile and semi-volatile compounds from a sample's headspace.[4]

3.1. Sample Preparation and Volatile Extraction (HS-SPME)

-

Sample Homogenization: A known weight of the fruit pulp or whole insect is homogenized. For fruit samples, the addition of a salt solution (e.g., NaCl) can help to increase the release of volatile compounds into the headspace.[6]

-

Incubation: The homogenized sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[4]

-

Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, temperature typically set at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan range of m/z 35-350.

-

Ion Source Temperature: Typically maintained at 230°C.

-

Quadrupole Temperature: Typically maintained at 150°C.

-

3.3. Compound Identification and Quantification

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: For accurate quantification, an internal standard (a known amount of a compound not present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile compounds from fruit or insect samples using HS-SPME-GC-MS.

Caption: Workflow for Volatile Compound Analysis using HS-SPME-GC-MS.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways in either fruits or insects that are directly activated by or involved in the biosynthesis of this compound. In fruits, the biosynthesis of esters generally involves the esterification of an alcohol with a coenzyme A-activated carboxylic acid, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors for this compound would be propanol (B110389) and decanoyl-CoA.

In insects, the perception of kairomones like this compound occurs through olfactory sensory neurons housed in the antennae. Binding of the odorant molecule to specific odorant receptors on these neurons would trigger a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing. The specific receptors and downstream neural pathways for this compound in the codling moth have not yet been elucidated.

Conclusion

This compound is a naturally occurring ester found in fruits such as apples and pears, where it contributes to the overall aroma profile, albeit likely at low concentrations. Its role as a kairomone for the codling moth highlights the intricate chemical communication between insects and their host plants. The analysis of this compound and other volatile compounds is reliably achieved through HS-SPME-GC-MS, a powerful and well-established analytical technique.

Further research is needed to quantify the exact concentrations of this compound in various fruit cultivars and in different life stages of the codling moth. Elucidating the specific biosynthetic pathways in fruits and the olfactory signaling pathways in insects related to this compound will provide deeper insights into its biological significance and may open new avenues for pest management strategies and the enhancement of fruit flavors.

References

- 1. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Volatile Composition, Biosynthesis Pathways, Breeding Strategies, and Regulation Measures of Apple Aroma: A Review | MDPI [mdpi.com]

- 3. US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]

- 4. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Propyl Decanoate: A Comprehensive Technical Overview for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Propyl Decanoate (B1226879)

Propyl decanoate, also known as propyl caprate, is an ester of decanoic acid and propanol (B110389). This document provides a detailed guide for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, and analytical methods, while also touching upon the biological context of related decanoate compounds.

Core Chemical and Physical Properties

This compound is identified by the CAS Number 30673-60-0 and has the molecular formula C13H26O2.[1] A summary of its key identifiers and physicochemical properties is presented below.

| Identifier/Property | Value | Reference |

| CAS Number | 30673-60-0 | [2][3] |

| Molecular Formula | C13H26O2 | [2][3] |

| Molecular Weight | 214.34 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester | [2][3] |

| Appearance | Colorless clear liquid (estimated) | [4] |

| Boiling Point | 253.00 to 256.00 °C @ 760.00 mm Hg | [4] |

| Specific Gravity | 0.85000 to 0.86500 @ 25.00 °C | [4] |

| Refractive Index | 1.41800 to 1.43300 @ 20.00 °C | [4] |

| Flash Point | 229.00 °F (109.44 °C) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of decanoic acid with propanol. This can be achieved via chemical or enzymatic catalysis.

1. Acid-Catalyzed Esterification (Fischer Esterification)

This is a common method involving the reaction of decanoic acid and propanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Experimental Protocol: Acid-Catalyzed Esterification

-

Materials:

-

Decanoic acid

-

n-Propanol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent (e.g., toluene (B28343) or hexane)

-

Standard laboratory glassware for reflux and extraction

-

-

Procedure:

-

In a round-bottom flask, combine decanoic acid and an excess of n-propanol.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Set up the apparatus for reflux and heat the mixture for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation.

-

2. Enzymatic Synthesis

Enzymatic synthesis, often utilizing lipases, offers a greener alternative with higher specificity and milder reaction conditions. The reaction involves the direct esterification of decanoic acid and propanol catalyzed by an immobilized lipase (B570770).

Experimental Protocol: Enzymatic Synthesis

-

Materials:

-

Decanoic acid

-

n-Propanol

-

Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)

-

An organic solvent (optional, solvent-free systems are also common)

-

Molecular sieves (to remove water produced during the reaction)

-

-

Procedure:

-

In a reaction vessel, combine decanoic acid and n-propanol in a desired molar ratio.

-

Add the immobilized lipase and molecular sieves.

-

Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

The product can be purified from the remaining substrates, if necessary, by distillation or chromatography.

-

A logical workflow for the synthesis and analysis of this compound is depicted in the following diagram.

Caption: Workflow for this compound Synthesis and Analysis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the analysis and identification of this compound.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., HP-5MS) is used.[6]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like n-hexane.

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from a suitable m/z range (e.g., 40-500 amu).[6]

-

-

Data Analysis: The resulting mass spectrum of this compound can be compared with reference spectra in databases like NIST for confirmation. The retention time from the gas chromatogram is also a key identifier.

Biological Context and Potential Applications in Drug Development

While specific pharmacological data for this compound is limited, the broader class of decanoate esters has relevance in drug development. This compound is known to be a metabolite in Saccharomyces cerevisiae.[2]

The decanoate moiety is utilized in long-acting injectable drug formulations. For instance, decanoate esters of antipsychotic drugs like fluphenazine (B1673473) and zuclopenthixol (B143822) are used to create depot injections that provide sustained release of the active drug over several weeks.[8] This is due to the increased lipophilicity of the ester prodrug, which slows its release from the oily vehicle at the injection site and subsequent hydrolysis to the active compound.[8]

Furthermore, sodium caprate (the sodium salt of decanoic acid) has been extensively studied as a penetration enhancer for oral drug delivery.[9] It is thought to increase the permeability of the intestinal epithelium, thereby improving the absorption of poorly permeable drugs.[9] While this action is attributed to the free fatty acid, the ester form, this compound, would first need to be hydrolyzed to release decanoic acid. The microbial degradation of this compound in environments like soil and wastewater proceeds via hydrolysis by lipases and esterases into propanol and decanoic acid, a pathway that could be relevant in biological systems.[5]

Given the roles of other decanoate esters in modifying drug pharmacokinetics and absorption, this compound could be a subject of interest for researchers in drug formulation and delivery. Its own biological activities, however, remain an area for further investigation.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathways. Research into the biological effects of this compound would be necessary to elucidate any such involvement. The workflow for investigating the biological activity of a compound like this compound is illustrated below.

Caption: Workflow for Investigating Biological Activity.

References

- 1. scbt.com [scbt.com]

- 2. Propyl caprate | C13H26O2 | CID 121739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decanoic acid, propyl ester [webbook.nist.gov]

- 4. This compound, 30673-60-0 [thegoodscentscompany.com]

- 5. This compound | 30673-60-0 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]

An In-depth Technical Guide to Propyl Decanoate

This technical guide provides a comprehensive overview of propyl decanoate (B1226879), including its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its relevance in biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Chemical Identity and Synonyms

Propyl decanoate is an ester formed from the condensation of decanoic acid and propanol.[1] Its formal IUPAC name is this compound.[1][2] It is also known by several synonyms, which are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester[1][2] |

| CAS Number | 30673-60-0[1][2] |

| Molecular Formula | C13H26O2[2] |

| InChI Key | OVFMRFMJVFDSAA-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCCCCC(=O)OCCC[2] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables for easy reference and comparison.

Physicochemical Properties

| Property | Value | Conditions |

| Molecular Weight | 214.34 g/mol [2] | |

| Appearance | Colorless clear liquid (estimated)[3] | |

| Boiling Point | 253.00 to 256.00 °C[3] | 760.00 mm Hg |

| Density | 0.85000 to 0.86500 g/cm³[3] | 25.00 °C |

| Refractive Index | 1.41800 to 1.43300[3] | 20.00 °C |

| Flash Point | 229.00 °F (109.44 °C)[3] | Closed Cup |

| Vapor Pressure | 0.014000 mmHg (estimated)[3] | 25.00 °C |

| Solubility | Soluble in alcohol; Insoluble in water (1.132 mg/L at 25 °C, estimated)[3] | |

| logP (o/w) | 5.371 (estimated)[3] |

Spectroscopic Data

| Spectroscopy Type | Key Features |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.88 (t, 3H), 1.27 (m, 12H), 1.62 (m, 2H), 2.21 (t, 2H), 4.03 (t, 2H) |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 10.42, 14.12, 22.15, 22.77, 25.13, 29.28, 29.37, 29.54, 31.99, 34.44, 65.83, 173.87 |

| Infrared (IR) | Characteristic strong C=O stretching vibration for an ester at approximately 1730-1750 cm⁻¹. |

| Mass Spectrometry (EI) | Key fragments (m/z): 61, 43, 41, 60, 173. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the acid-catalyzed Fischer esterification of decanoic acid with propanol.[4]

Materials:

-

Decanoic acid

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, combine decanoic acid and an excess of n-propanol (e.g., a 3 to 5-fold molar excess of the alcohol).

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess propanol.

-

The crude this compound can be further purified by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase or a non-polar column like those with a 5% phenyl-polydimethylsiloxane stationary phase).

-

Helium as the carrier gas.

-

This compound standard for calibration.

-

Hexane or other suitable solvent for sample dilution.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Prepare a stock solution of this compound in hexane.

-

Create a series of calibration standards by serially diluting the stock solution.

-

For unknown samples, dissolve a known amount in hexane. If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

-

Inject the prepared standards and samples into the GC-MS system.

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with the reference mass spectrum of this compound.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the unknown samples.

Signaling Pathways and Logical Relationships

This section provides diagrams to visualize the chemical reactions and biosynthetic pathway related to this compound.

Chemical Reactions of this compound

The following diagram illustrates the synthesis of this compound via Fischer esterification, its hydrolysis back to decanoic acid and propanol, and its reduction to decanol (B1663958) and propanol.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the analysis of this compound using gas chromatography-mass spectrometry.

Biosynthesis of this compound in Saccharomyces cerevisiae

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[1] Its biosynthesis involves the formation of n-propanol from the amino acid threonine and the subsequent esterification with decanoyl-CoA, a product of fatty acid metabolism. The key enzymes responsible for the synthesis of medium-chain fatty acid esters in yeast are acyl-CoA:ethanol O-acyltransferases, such as Eeb1 and Eht1, which can also utilize other alcohols like propanol.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Core Regulatory Genes and Metabolic Pathways for the n-Propanol Synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic engineering of the 2-ketobutyrate biosynthetic pathway for 1-propanol production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Propyl Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl decanoate (B1226879) (C₁₃H₂₆O₂), a fatty acid ester. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for propyl decanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.03 | Triplet | 2H | a |

| 2.25 | Triplet | 2H | d |

| 1.64 | Sextet | 2H | b |

| 1.27 | Multiplet | 12H | e, f, g, h, i, j |

| 0.93 | Triplet | 3H | c |

| 0.88 | Triplet | 3H | k |

Structure with Proton Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.87 | C=O (Ester Carbonyl) |

| 65.83 | O-C H₂ (Propoxy) |

| 34.44 | C H₂-C=O |

| 31.99 | C H₂ (from decanoyl chain) |

| 29.54 | C H₂ (from decanoyl chain) |

| 29.37 | C H₂ (from decanoyl chain) |

| 29.28 | C H₂ (from decanoyl chain) |

| 25.13 | C H₂ (from decanoyl chain) |

| 22.77 | C H₂ (from decanoyl chain) |

| 22.15 | C H₂ (Propoxy) |

| 14.12 | C H₃ (Decanoyl) |

| 10.42 | C H₃ (Propoxy) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950 - 2850 | Strong | C-H Stretch | Alkane |

| 1750 - 1735 | Strong | C=O Stretch | Ester |

| 1300 - 1000 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization) [2]

| m/z | Interpretation |

| 214 | Molecular Ion [M]⁺ |

| 171 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 155 | McLafferty rearrangement product |

| 115 | |

| 87 | |

| 71 | |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3]

-

The solution is transferred to a 5 mm NMR tube.[4]

-

To ensure a homogeneous solution and remove any particulate matter, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[3]

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples like this compound, the attenuated total reflectance (ATR) technique is commonly used due to its simplicity and minimal sample preparation.[5][6][7]

-

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation and Data Acquisition:

-

A Fourier-transform infrared (FTIR) spectrometer is used for analysis.[5]

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

For volatile and thermally stable compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[9][10][11][12]

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

Instrumentation and Data Acquisition:

-

The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.[9]

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

- 1. Propyl caprate | C13H26O2 | CID 121739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decanoic acid, propyl ester [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 12. shimadzu.com [shimadzu.com]

Hydrolytic stability and degradation of propyl decanoate

An In-depth Technical Guide on the Hydrolytic Stability and Degradation of Propyl Decanoate (B1226879)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (CH₃(CH₂)₈COOCH₂CH₂CH₃) is an ester of decanoic acid and propanol, finding applications in various industries, including as a flavoring agent and in the formulation of pharmaceuticals and cosmetics.[1] Understanding its hydrolytic stability is crucial for predicting its shelf-life, ensuring product quality, and assessing its environmental fate. This technical guide provides a comprehensive overview of the hydrolytic degradation of this compound, including its degradation pathways, the influence of environmental factors, and detailed experimental protocols for its stability assessment.

Hydrolytic Degradation Pathway

The primary degradation pathway for this compound in an aqueous environment is hydrolysis. This reaction involves the cleavage of the ester bond, yielding decanoic acid and propan-1-ol as the main degradation products.[2] The reaction can be catalyzed by both acids and bases, and its rate is significantly influenced by pH and temperature.

Mechanism of Hydrolysis

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the medium.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the equilibrium can be shifted by controlling the concentration of water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is essentially irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.

-

Neutral Hydrolysis: At neutral pH, the hydrolysis of esters still occurs, although typically at a much slower rate compared to acid- or base-catalyzed hydrolysis. The reaction is driven by the nucleophilic attack of water on the ester bond.

Quantitative Data on Hydrolytic Degradation

Table 1: Rate Constants for the Alkali-Catalyzed Hydrolysis of this compound in a Water-Acetone Mixture [3]

| Temperature (°C) | Acetone (% v/v) | Second-Order Rate Constant (k) x 10³ (dm³/mol/min) |

| 20 | 30 | 5.80 |

| 20 | 40 | 4.95 |

| 20 | 50 | 4.10 |

| 20 | 60 | 3.20 |

| 20 | 70 | 2.50 |

| 30 | 30 | 10.20 |

| 30 | 40 | 8.70 |

| 30 | 50 | 7.10 |

| 30 | 60 | 5.50 |

| 30 | 70 | 4.20 |

| 40 | 30 | 16.80 |

| 40 | 40 | 14.20 |

| 40 | 50 | 11.50 |

| 40 | 60 | 8.90 |

| 40 | 70 | 6.80 |

Data extracted from a study on the alkali-catalyzed hydrolysis of propyl caprate (a synonym for this compound) in a water-acetone solvent system.[3]

Table 2: Representative Hydrolytic Degradation Data for this compound under Forced Conditions (Illustrative)

| Condition | Temperature (°C) | Time (days) | This compound Remaining (%) | Decanoic Acid Formed (%) | Propan-1-ol Formed (%) |

| 0.1 M HCl | 60 | 7 | 85 | 15 | 15 |

| Neutral (Water) | 60 | 7 | 98 | 2 | 2 |

| 0.1 M NaOH | 60 | 7 | 40 | 60 | 60 |

| Oxidative (3% H₂O₂) | 25 | 1 | >99 | <1 | <1 |

| Photolytic (ICH Q1B) | 25 | 10 | >99 | <1 | <1 |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. The solution is then heated (e.g., at 60°C) for a specified period (e.g., up to 7 days). Samples are withdrawn at various time points, neutralized, and analyzed.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. The solution is heated under the same conditions as the acid hydrolysis. Samples are withdrawn, neutralized, and analyzed.

-

Neutral Hydrolysis: Dissolve this compound in purified water and heat under the same conditions.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).

Hydrolytic Stability Testing (Modified ASTM D2619)

The ASTM D2619 standard test method provides a framework for assessing the hydrolytic stability of esters.

Objective: To determine the hydrolytic stability of this compound by measuring the change in acidity.

Methodology:

-

Preparation: A known amount of this compound (e.g., 75g) is mixed with a specified amount of water (e.g., 25g) in a pressure-type beverage bottle. A polished copper strip can be added to assess corrosivity.

-

Incubation: The sealed bottle is placed in an oven at a controlled temperature (e.g., 93°C) and rotated for a set period (e.g., 48 hours).

-

Analysis: After incubation, the bottle is cooled, and the contents are separated. The acidity of both the oil and water layers is determined by titration. The appearance and weight change of the copper strip are also noted.

Analytical Methods for Degradation Monitoring

The quantification of this compound and its degradation products, decanoic acid and propan-1-ol, is crucial for monitoring the degradation process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

Stability-Indicating HPLC Method (Illustrative)

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Principle: A reversed-phase HPLC method can be developed to separate this compound from its more polar degradation products, decanoic acid and propan-1-ol.

Illustrative HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for this compound and decanoic acid) or a Refractive Index (RI) detector for propan-1-ol if UV detection is not sensitive enough.

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.

Quantification of Propan-1-ol:

-

Technique: Headspace GC with Flame Ionization Detection (GC-FID).

-

Principle: A sample of the aqueous degradation mixture is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This technique is highly sensitive for volatile compounds like propan-1-ol.

Quantification of Decanoic Acid and this compound:

-

Technique: GC-FID or GC-Mass Spectrometry (GC-MS).

-

Derivatization: Decanoic acid is often derivatized to a more volatile ester (e.g., methyl ester) prior to GC analysis to improve peak shape and sensitivity. This compound can typically be analyzed directly.

Visualizations

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The hydrolytic stability of this compound is a critical parameter that is highly dependent on pH and temperature. It degrades primarily into decanoic acid and propan-1-ol. While quantitative data for its hydrolysis under all conditions are not extensively published, the information on analogous compounds and the established experimental protocols provide a solid framework for its stability assessment. The detailed experimental and analytical methodologies presented in this guide offer a robust approach for researchers and drug development professionals to evaluate the hydrolytic stability of this compound and to develop stable formulations.

References

- 1. aocs.org [aocs.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Propyl decanoate's role as a Saccharomyces cerevisiae metabolite

An In-depth Technical Guide on Propyl Decanoate (B1226879) as a Saccharomyces cerevisiae Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Saccharomyces cerevisiae, a pivotal microorganism in industrial fermentation, produces a wide array of secondary metabolites that significantly influence the final product's characteristics. Among these are volatile esters, which are critical for the aroma and flavor profiles of fermented beverages. Propyl decanoate, a decanoate ester, is a recognized metabolite of S. cerevisiae formed through the condensation of decanoic acid and propanol[1]. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the factors regulating its production, its physiological significance, and detailed protocols for its analysis. While this compound is a known product, its role is often discussed within the broader context of medium-chain fatty acid esters, which are key contributors to the fruity and floral notes in beer and wine[2][3][4].

Biosynthesis of this compound

The formation of this compound in Saccharomyces cerevisiae is an intracellular enzymatic process. It involves the esterification of an alcohol (propan-1-ol) with an activated medium-chain fatty acid (decanoyl-CoA).

1.1. Precursor Synthesis

-

Decanoyl-CoA: The acyl component, decanoyl-CoA, is derived from the yeast's fatty acid synthesis (FAS) pathway. The FAS complex produces medium-chain fatty acids (MCFAs), including octanoic and decanoic acids, during the synthesis of long-chain fatty acids[2]. These MCFAs are then activated to their CoA thioester form, making them available for esterification.

-

Propan-1-ol: The alcohol component, propan-1-ol, is a type of higher alcohol (or fusel alcohol). Higher alcohols are primarily produced via the Ehrlich pathway, which involves the transamination, decarboxylation, and reduction of amino acids. They can also be formed from carbohydrate metabolism intermediates.

1.2. Enzymatic Esterification

The final condensation step is catalyzed by alcohol acyltransferases (AATs). Several enzymes with overlapping specificities are responsible for ester synthesis in yeast[3]:

-

Alcohol Acetyltransferases (Atf1p and Atf2p): Primarily known for synthesizing acetate (B1210297) esters (e.g., isoamyl acetate), they also exhibit activity with medium-chain acyl-CoAs[3][4].

-

Ethanol Acyltransferases (Eeb1p and Eht1p): These enzymes are primarily responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters, but can also utilize other alcohols[3][4].

The core reaction is the transfer of the decanoyl group from decanoyl-CoA to propan-1-ol, releasing free Coenzyme A (CoA).

Regulation of Ester Synthesis

The production of this compound, like other esters, is tightly regulated by multiple factors at the genetic and metabolic levels. Understanding this regulation is key to controlling flavor profiles in fermentation.

-

Genetic Regulation: The expression of AAT-encoding genes, particularly ATF1, is a primary control point. Transcription of ATF1 is strongly repressed by the presence of molecular oxygen and unsaturated fatty acids (e.g., linoleic acid)[4][5]. This repression is linked to yeast lipid metabolism and ensures that ester synthesis is favored under specific, typically anaerobic, conditions[5][6].

-

Metabolic Regulation: The availability of precursors is a critical bottleneck. The intracellular pools of both propan-1-ol and decanoyl-CoA directly influence the rate of synthesis. An accumulation of saturated fatty acids can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby affecting the supply of decanoyl-CoA[2].

Physiological Role

The primary and most studied role of this compound and related esters is their contribution to the sensory profile of fermented products. They are classified as "fruity" aroma compounds. However, a significant biochemical hypothesis suggests a deeper metabolic function:

-

Flavor and Aroma: this compound imparts fruity and waxy notes, contributing to the complexity of aromas in products like wine and beer.

-

Regeneration of Coenzyme A: Under anaerobic conditions, the tricarboxylic acid (TCA) cycle is largely inactive, and the synthesis of unsaturated fatty acids ceases. This can lead to an accumulation of acetyl-CoA and other acyl-CoAs, depleting the essential pool of free Coenzyme A (CoA). Ester synthesis provides a pathway to release free CoA from acyl-CoAs, thereby detoxifying the cell from fatty acid buildup and regenerating a critical cofactor for other metabolic processes[2].

Quantitative Data

While this compound is a confirmed metabolite, specific quantitative data on its production levels in S. cerevisiae are sparse in readily available literature. However, data for structurally related and biochemically relevant medium-chain fatty acid ethyl esters are more common and serve as a valuable proxy for understanding the production capacity for this class of compounds.

| Ester | Yeast Strain | Fermentation Condition | Concentration (µg/L) | Reference |

| Ethyl Hexanoate | Brewing Yeast | Standard Beer Fermentation | 150 - 300 | General Literature |

| Ethyl Octanoate | Wine Yeast | Chardonnay Fermentation | 200 - 1200 | General Literature |

| Ethyl Decanoate | Wine Yeast | Chardonnay Fermentation | 50 - 400 | General Literature |

| Ethyl Caproate | VIN13 (pEHT1-s) | Table Wine Fermentation | Significantly Increased | [4] |

| Ethyl Caprylate | VIN13 (pEHT1-s) | Table Wine Fermentation | Significantly Increased | [4] |

| Ethyl Caprate | VIN13 (pEHT1-s) | Table Wine Fermentation | Significantly Increased* | [4] |

*Note: Specific concentrations were not provided in the abstract, but the study noted a significant increase leading to an apple aroma upon overexpression of the EHT1 gene[4].

Experimental Protocols

The analysis of volatile esters like this compound from a yeast fermentation broth requires a multi-step process involving careful sample preparation followed by sensitive analytical detection. The standard method is Gas Chromatography-Mass Spectrometry (GC-MS).

5.1. Protocol: Quantification of this compound via GC-MS

This protocol outlines a general methodology for the extraction and quantification of volatile esters from a liquid fermentation sample.

1. Sample Preparation & Quenching:

- Rapidly cool a 10-50 mL aliquot of the fermentation broth to 0-4°C to quench metabolic activity.

- Centrifuge at 3,000-5,000 x g for 5 minutes to pellet the yeast cells. Separate the supernatant (for extracellular esters) from the pellet (for intracellular esters).

2. Extraction:

- Method A (Liquid-Liquid Extraction):

- To the supernatant, add an internal standard (e.g., a deuterated ester or an ester not present in the sample, like methyl heptanoate).

- Add a non-polar solvent (e.g., a 1:1 mixture of diethyl ether:hexane or dichloromethane).

- Vortex vigorously for 2-5 minutes.

- Centrifuge to separate the phases.

- Carefully collect the upper organic layer containing the esters.

- Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water.

- Concentrate the extract under a gentle stream of nitrogen to a final volume of ~100-200 µL.

- Method B (Solid Phase Microextraction - SPME):

- Place a known volume of supernatant into a headspace vial.

- Add the internal standard and saturate the solution with NaCl to increase the volatility of the analytes.

- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) with agitation.

- The fiber, now containing the adsorbed volatile esters, is transferred directly to the GC inlet for thermal desorption.

3. GC-MS Analysis:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

- Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-INNOWax).

- Injection: Inject 1-2 µL of the concentrated extract (for LLE) or desorb the SPME fiber in a hot inlet (e.g., 250°C).

- Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 240-280°C).

- MS Parameters: Operate in electron ionization (EI) mode. Full scan mode (e.g., m/z 40-400) can be used for identification, while selected ion monitoring (SIM) mode is used for sensitive quantification of target ions specific to this compound and the internal standard.

4. Data Analysis:

- Identify the this compound peak by its retention time and mass spectrum compared to an authentic chemical standard.

- Quantify the compound by integrating the peak area and comparing the ratio of its area to the internal standard's area against a calibration curve prepared with known concentrations.

// Nodes

Start [label="Fermentation Sample", shape=ellipse, fillcolor="#FBBC05"];

Quench [label="Quench Metabolism\n(Cool to 0-4°C)"];

Centrifuge [label="Centrifuge\n(Separate Supernatant)"];

Add_IS [label="Add Internal Standard"];

Extraction [label="Extraction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

LLE [label="Liquid-Liquid Extraction\n(e.g., Hexane)"];

SPME [label="SPME\n(Headspace Adsorption)"];

Concentrate [label="Concentrate & Dry\n(Nitrogen Stream)"];

GC_MS [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Desorb [label="Thermal Desorption\nin GC Inlet"];

Analysis [label="Data Analysis\n(Identification & Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Quench;

Quench -> Centrifuge;

Centrifuge -> Add_IS;

Add_IS -> Extraction;

Extraction -> LLE [label="Method A"];

Extraction -> SPME [label="Method B"];

LLE -> Concentrate;

Concentrate -> GC_MS;

SPME -> Desorb;

Desorb -> GC_MS;

GC_MS -> Analysis;

}

Conclusion

This compound is a bona fide metabolite of Saccharomyces cerevisiae, arising from the convergence of fatty acid and higher alcohol biosynthetic pathways. Its production is primarily significant for its contribution to the organoleptic properties of fermented foods and beverages. The synthesis is governed by a well-defined enzymatic system of alcohol acyltransferases, which are subject to stringent regulation by environmental factors like oxygen and nutrient availability. While specific quantitative data for this compound remain elusive, methodologies for its analysis are well-established, relying on standard chromatographic techniques. Future research could focus on quantifying this specific ester across various yeast strains and fermentation conditions to better correlate its presence with specific sensory outcomes.

References

- 1. Propyl caprate | C13H26O2 | CID 121739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

Propyl Decanoate: A Comprehensive Technical Guide to its Function as a Fragrance and Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl decanoate (B1226879) (also known as propyl caprate) is a straight-chain fatty acid ester with the chemical formula C₁₃H₂₆O₂. It is a colorless liquid characterized by a waxy, fruity, and slightly oily aroma, making it a valuable ingredient in the fragrance and flavor industries. This technical guide provides an in-depth analysis of propyl decanoate's function, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic pathways and formulation logic.

Physicochemical and Sensory Properties

This compound's utility as a fragrance and flavoring agent is rooted in its specific physicochemical and sensory characteristics. A summary of these properties is presented in Table 1.

Table 1: Physicochemical and Sensory Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₂₆O₂ |

| Molecular Weight | 214.34 g/mol |

| Appearance | Colorless liquid |

| Odor Profile | Waxy, fruity, fatty, green, vegetable, woody, oily[1] |

| Specific Gravity | 0.850 - 0.865 @ 25°C[1][2] |

| Refractive Index | 1.418 - 1.433 @ 20°C[1][2] |

| Boiling Point | 253 - 256 °C @ 760 mmHg[1] |

| Flash Point | 109.44 °C (229 °F) TCC[1][2] |

| Vapor Pressure | 0.014 mmHg @ 25°C (estimated)[1] |

| Water Solubility | 1.132 mg/L @ 25°C (estimated)[1] |

| logP (o/w) | 5.371 (estimated)[1] |

| Threshold of Concern | 1800 µ g/person/day [2] |

Application in Flavors and Fragrances

This compound is utilized to impart fruity and waxy notes in a variety of consumer products. Its application levels are carefully controlled to achieve the desired sensory experience.

Flavor Applications

In the flavor industry, this compound is used to build and enhance fruit profiles, particularly apple and pear. It contributes a background richness and a fatty, ester-like character that complements other volatile compounds. Table 2 outlines the typical and maximum usage levels of this compound in various food and beverage categories as recommended by the European Food Safety Authority (EFSA).[2]

Table 2: Usage Levels of this compound in Food and Beverages

| Food Category | Typical Usage (mg/kg) | Maximum Usage (mg/kg) |

| Non-alcoholic Beverages | 5.0 | 25.0 |

| Alcoholic Beverages | 10.0 | 100.0 |

| Dairy Products | 7.0 | 35.0 |

| Edible Ices | 10.0 | 100.0 |

| Confectionery | 10.0 | 100.0 |

| Bakery Wares | 10.0 | 100.0 |

| Processed Fruit | 7.0 | 35.0 |

| Meat Products | 2.0 | 10.0 |

| Fish Products | 2.0 | 10.0 |

| Soups and Sauces | 5.0 | 25.0 |

| Ready-to-eat Savouries | 20.0 | 100.0 |

Fragrance Applications

In perfumery, this compound is employed as a modifier, adding a waxy and fruity nuance to floral and fruity compositions. It can be used in a variety of products, including fine fragrances, personal care items, and household products. For instance, in soap making, fragrance oils are typically added at a concentration of approximately 1 ounce per three-pound batch of soap.[3] The concentration of individual fragrance components like this compound within the fragrance oil will vary depending on the desired scent profile.

Experimental Protocols

Synthesis of this compound via Lipase-Catalyzed Esterification

Enzymatic synthesis of esters is preferred for its mild reaction conditions and high selectivity. The following protocol outlines the synthesis of this compound using an immobilized lipase (B570770).

1. Materials:

-

Decanoic acid

-

n-Propanol

-

Immobilized lipase (e.g., from Candida antarctica or Candida rugosa)[4][5]

-

Molecular sieves (to remove water)

-

Solvent (e.g., n-hexane, optional for solvent-based systems)

2. Equipment:

-

Jacketed glass reactor with magnetic stirrer and temperature control

-

Condenser

-

Vacuum filtration apparatus

-

Rotary evaporator

3. Procedure:

-

Reactant Preparation: In the reactor, combine decanoic acid and n-propanol. A molar ratio of acid to alcohol of 1:3 is a common starting point.[6]

-

Enzyme and Desiccant Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 2% (w/w) of the total reactants.[6] Add molecular sieves at approximately 5% (w/w) to adsorb the water produced during the reaction, which helps to drive the equilibrium towards ester formation.[6]

-

Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase, typically between 50-70°C, with continuous stirring (e.g., 300 rpm).[6]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of decanoic acid.

-

Enzyme Recovery: Once the desired conversion is achieved, cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent batches.

-

Purification: Remove any unreacted starting materials and the solvent (if used) under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.

-